2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one
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Overview
Description
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyridine, thiazole, and pyrimidine moieties, making it a versatile scaffold for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s worth noting that thiazolo[3,2-a]pyrimidines, a closely related class of compounds, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets involved in these processes.
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets through mechanisms similar to those of purine analogs.
Biochemical Pathways
Given the reported biological activities of related compounds, it is likely that the compound affects pathways related to cell proliferation, inflammation, and bacterial growth .
Result of Action
Related compounds have been shown to have high antitumor, antibacterial, and anti-inflammatory activities , suggesting that the compound may have similar effects.
Future Directions
The future directions in the research of these compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one has been found to exhibit excellent potency against acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The compound’s interaction with AChE is believed to be facilitated by hydrogen bonding and π–π stacking . This interaction can inhibit the activity of AChE, thereby influencing the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on AChE. By inhibiting AChE, this compound can potentially affect various cellular processes, including cell signaling pathways and gene expression, that are regulated by acetylcholine . More detailed studies are needed to fully understand the cellular effects of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AChE, leading to the inhibition of this enzyme . This binding is facilitated by hydrogen bonding and π–π stacking interactions . The inhibition of AChE results in an increase in the concentration of acetylcholine, thereby affecting the signaling pathways regulated by this neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent can lead to the formation of the thiazole ring, which is then fused with a pyrimidine ring through further cyclization reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone: Similar structure but with different substitution patterns, leading to variations in biological activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Another heterocyclic compound with antimicrobial properties.
Thiazolo[3,2-a]pyrimidine: Known for its antibacterial activity and different ring fusion.
Uniqueness
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one stands out due to its unique combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency and low cytotoxicity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .
Properties
IUPAC Name |
5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-9-11-8-6(14-9)5-10-7-3-1-2-4-12(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVCQSPKGAONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=NC(=O)S3)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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